molecular formula C15H10Cl2 B15065340 6-Chloro-3-(4-chlorophenyl)-1H-indene CAS No. 1030603-31-6

6-Chloro-3-(4-chlorophenyl)-1H-indene

Cat. No.: B15065340
CAS No.: 1030603-31-6
M. Wt: 261.1 g/mol
InChI Key: BBCBTCFNOCRLSE-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of chlorine atoms on both the indene and phenyl rings makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-1H-indene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of 6-chloroindene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants through a reactor. The use of continuous flow reactors also improves safety and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-(4-chlorophenyl)indanone.

    Reduction: Formation of 6-chloro-3-(4-chlorophenyl)indanol.

    Substitution: Formation of various substituted indenes depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-chlorophenyl)-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms on both the indene and phenyl rings enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1030603-31-6

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-1H-indene

InChI

InChI=1S/C15H10Cl2/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)14/h1-2,4-9H,3H2

InChI Key

BBCBTCFNOCRLSE-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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